7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride
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Overview
Description
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters to form pyridopyrazolo[1,5-a]pyrimidines . These intermediates are then further reacted with aromatic aldehydes or arenediazonium salts to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar scaffold but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings.
Uniqueness
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O.ClH/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10;/h1-2,4-5,7H,3,6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSVZOCUIKOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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